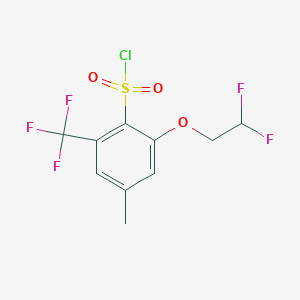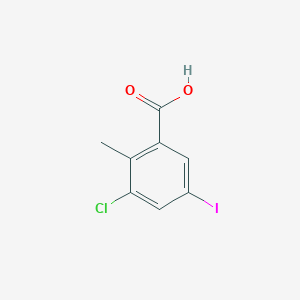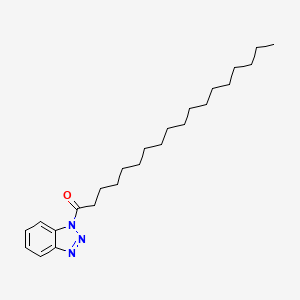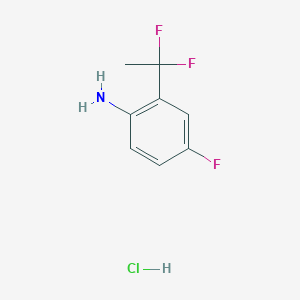![molecular formula C13H12N4OS B2973816 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 1396863-31-2](/img/structure/B2973816.png)
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has shown promising results in various fields of research, including cancer therapy, neuroprotection, and inflammation.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activity
Urea derivatives, including compounds with pyrazole and thiophene moieties, have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi. These compounds exhibit a broad spectrum of activity, potentially due to their ability to interact with microbial cell membranes or inhibit essential bacterial enzymes. For example, a study detailed the synthesis of a series of substituted quinazolines as antimicrobial agents, showcasing broad-spectrum activity against microorganisms like Staphylococcus aureus and Escherichia coli (Buha et al., 2012). Similar research efforts focus on creating novel heterocyclic compounds containing sulfonamido moieties with significant antibacterial properties (Azab et al., 2013).
Anticancer Agents
Research into urea derivatives has extended into the development of anticancer agents. The structure-based design and synthesis of compounds with pyrazole and thiophene elements have led to potent inhibitors of specific cancer-related enzymes or signaling pathways. For instance, a study on N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α highlights the potential of such compounds in inhibiting cancer cell growth (Getlik et al., 2012). Additionally, derivatives designed for targeting the mitogen-activated protein kinase (MAPK) pathway demonstrate significant antiproliferative effects against cancer cell lines, indicating their potential as anticancer agents.
Material Science and Chemical Synthesis
In the realm of material science, urea derivatives play a role in the development of novel materials with unique properties. For example, the synthesis and characterization of chitosan Schiff bases, incorporating heterocyclic moieties, have shown antimicrobial activity and potential applications in biodegradable materials (Hamed et al., 2020). Furthermore, urea compounds are utilized in the synthesis of low molecular weight hydrogelators, where their structural components influence the gelation properties and physical characteristics of hydrogels (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-13(16-12-5-3-7-19-12)14-8-10-9-15-17-6-2-1-4-11(10)17/h1-7,9H,8H2,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNGDNBXKVXQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973733.png)
![4-[1-[(2,5-Difluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2973734.png)
![2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2973737.png)

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2973739.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973740.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2973744.png)



![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)
![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)